molecular formula C13H18O3 B148275 3-Cyclopentyloxy-4-methoxybenzyl alcohol CAS No. 133332-49-7

3-Cyclopentyloxy-4-methoxybenzyl alcohol

Cat. No. B148275
Key on ui cas rn: 133332-49-7
M. Wt: 222.28 g/mol
InChI Key: JIRHAGAOHOYLNO-UHFFFAOYSA-N
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Patent
US05723460

Procedure details

From 3-hydroxy-4-methoxybenzyl alcohol (50 g, 0.324 mol), cyclopentyloxybromide (70 ml, 0.648 mol), caesium carbonate (72.83 g, 0.222 mol) and sodium iodide (5.63 g, 0.037 mol). Chromatography (SiO2 ; EtOAc-C6H14, 1:3) to yield the title compound (25.782 g). (Found C, 69.92; H, 8.18. C13H18O3 requires C, 70.25; H, 8.16).
Quantity
50 g
Type
reactant
Reaction Step One
Name
cyclopentyloxybromide
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
72.83 g
Type
reactant
Reaction Step Three
Quantity
5.63 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH2:5][OH:6].[CH:12]1(OBr)[CH2:16][CH2:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[Na+]>>[CH:12]1([O:1][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=2[O:10][CH3:11])[CH2:5][OH:6])[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1OC
Step Two
Name
cyclopentyloxybromide
Quantity
70 mL
Type
reactant
Smiles
C1(CCCC1)OBr
Step Three
Name
caesium carbonate
Quantity
72.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
5.63 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(CO)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.782 g
YIELD: CALCULATEDPERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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